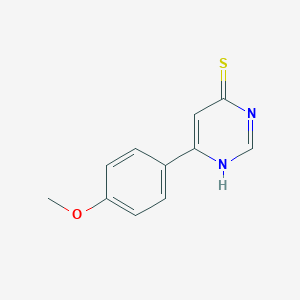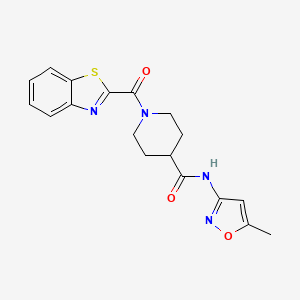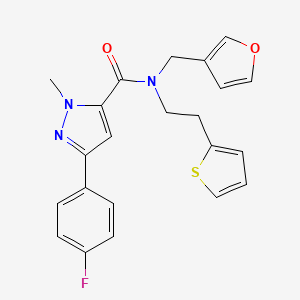
4-(4-甲氧基苯基)嘧啶-6-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)pyrimidine-4-thiol is an organic compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol. This compound has gained attention in recent years due to its potential implications in various fields of research and industry.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antioxidant and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that 6-(4-Methoxyphenyl)pyrimidine-4-thiol may interact with its targets and cause changes in these mediators.
Biochemical Pathways
It is known that pyrimidine derivatives can have an impact on various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It is known that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the biological activities of pyrimidine derivatives can be concentration-dependent .
生化分析
Cellular Effects
It is known that pyrimidines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-thiol typically involves the cyclization of chalcones with thiourea. For example, the base-induced cycloaddition of chalcone with thiourea can yield the desired pyrimidine-2-thiol derivative . The reaction conditions often include refluxing in ethanol with a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for 6-(4-Methoxyphenyl)pyrimidine-4-thiol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used.
Cyclization: Bases like piperidine and solvents like ethanol are commonly employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various heterocyclic compounds .
相似化合物的比较
Similar Compounds
6-(4-Fluorophenyl)pyrimidine-5-carbonitrile: Exhibits COX-2 inhibitory potential and anti-inflammatory effects.
5-Acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione: Shows lower activity against pathogenic strains.
Uniqueness
6-(4-Methoxyphenyl)pyrimidine-4-thiol is unique due to its combination of a methoxyphenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-11(15)13-7-12-10/h2-7H,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZQWQTXUGFDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)






![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)


![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)

